![molecular formula C14H13ClN2O3S B4894181 N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4894181.png)
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide, also known as NSC-743380, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonamide family and possesses a unique chemical structure that allows it to interact with various biological targets.
Wirkmechanismus
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide exerts its biological effects by interacting with various molecular targets in the body. One of its primary targets is the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. This compound binds to CAIX and inhibits its activity, leading to the suppression of cancer cell growth. In addition, this compound has been shown to modulate the activity of various ion channels and transporters, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces angiogenesis. In immune cells, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation. In neuronal cells, this compound has been shown to enhance cell survival and reduce oxidative stress, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has several advantages for laboratory experiments, including its high purity, stability, and solubility in aqueous solutions. However, one of the limitations of this compound is its relatively low potency compared to other drugs targeting similar molecular targets. This may limit its efficacy in certain experimental settings and may require higher concentrations or longer treatment durations.
Zukünftige Richtungen
There are several future directions for N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide research, including its potential use in combination therapy with other anticancer drugs or immunomodulators. Furthermore, the development of more potent analogs of this compound may enhance its therapeutic efficacy and reduce its limitations. Finally, the investigation of this compound's effects on other molecular targets may reveal additional therapeutic applications for this compound.
Conclusion
This compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis method has been optimized to produce high yields of this compound with minimal impurities, making it suitable for large-scale production. This compound exerts its biological effects by interacting with various molecular targets in the body, including CAIX, ion channels, and transporters. Its biochemical and physiological effects have been extensively studied, and its advantages and limitations for laboratory experiments have been identified. Finally, several future directions for this compound research have been proposed, highlighting its potential for further therapeutic development.
Synthesemethoden
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoic acid with 3-aminosulfonyl-4-methylphenylamine. The resulting product is then subjected to a series of purification steps, including recrystallization, to obtain a pure form of this compound. This synthesis method has been optimized to produce high yields of this compound with minimal impurities, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has also demonstrated the anti-inflammatory properties of this compound by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-methyl-3-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-9-6-7-10(8-13(9)21(16,19)20)17-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTYJKGOKDZKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894104.png)
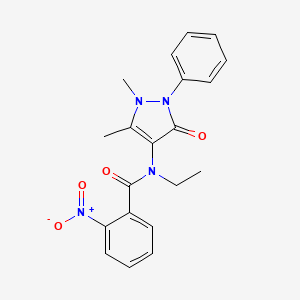
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
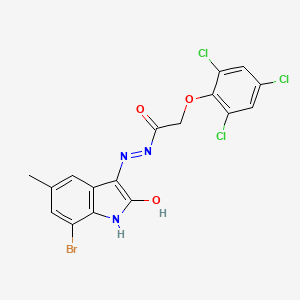
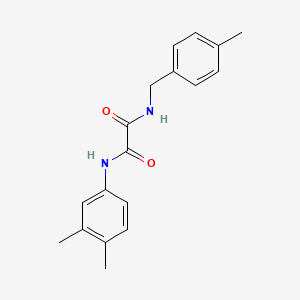
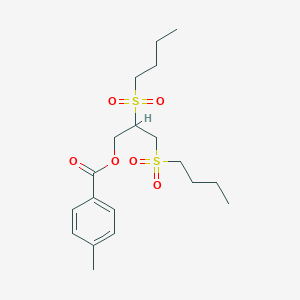
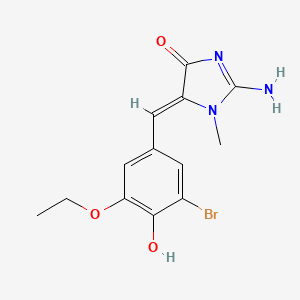
![2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4894153.png)

![2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4894167.png)
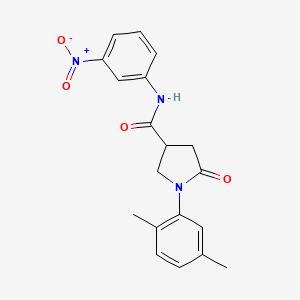
methanol](/img/structure/B4894180.png)
![6-(4-methyl-1-piperazinyl)-1-(3-phenylpropyl)imidazo[4,5-e][1,3]diazepine-4,8(1H,5H)-dione](/img/structure/B4894188.png)
![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894193.png)